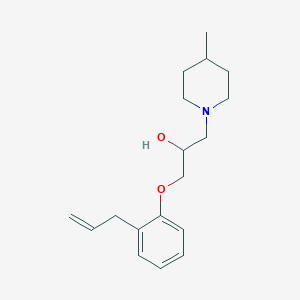![molecular formula C17H15Cl3N4O3S B11708447 2-methyl-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708447.png)
2-methyl-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,2-tricloro-1-{[(3-nitrofenil)carbamotioil]amino}etil)-2-metilbenzamida es un compuesto orgánico complejo con una estructura única que incluye un núcleo de benzamida, un grupo tricloroetil y una porción carbamotioil nitrofenil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(2,2,2-tricloro-1-{[(3-nitrofenil)carbamotioil]amino}etil)-2-metilbenzamida generalmente implica varios pasosLas condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, son cruciales para la síntesis exitosa de este compuesto .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden involucrar reacciones a gran escala utilizando condiciones optimizadas para garantizar un alto rendimiento y pureza. Las técnicas como la síntesis de flujo continuo y los reactores automatizados se pueden emplear para escalar el proceso de producción de manera eficiente .
Análisis De Reacciones Químicas
Tipos de reacciones
N-(2,2,2-tricloro-1-{[(3-nitrofenil)carbamotioil]amino}etil)-2-metilbenzamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar el grupo nitrofenil, lo que podría conducir a la formación de derivados nitroso o nitro.
Reducción: Las reacciones de reducción pueden convertir el grupo nitro en un grupo amino, alterando las propiedades del compuesto.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como aminas o tioles. Las condiciones de reacción, incluida la temperatura, el solvente y el pH, juegan un papel importante en la determinación del resultado de la reacción .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados nitroso, mientras que la reducción puede producir derivados amino .
Aplicaciones Científicas De Investigación
N-(2,2,2-tricloro-1-{[(3-nitrofenil)carbamotioil]amino}etil)-2-metilbenzamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar los mecanismos de reacción.
Biología: La estructura única del compuesto lo convierte en una herramienta valiosa para sondear sistemas biológicos y comprender las interacciones moleculares.
Medicina: La investigación sobre sus posibles aplicaciones terapéuticas, como las propiedades anticancerígenas o antimicrobianas, está en curso.
Industria: Se puede utilizar en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-(2,2,2-tricloro-1-{[(3-nitrofenil)carbamotioil]amino}etil)-2-metilbenzamida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a proteínas o enzimas, alterando su actividad y provocando diversos efectos biológicos. El grupo tricloroetil y la porción nitrofenil juegan un papel crucial en estas interacciones, influyendo en la afinidad de unión y la especificidad del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
- N-(2,2,2-tricloro-1-{[(3-naftalen-1-il)tioureido]etil)-2-metilbenzamida
- N-(2,2,2-tricloro-1-{[(3-(4-clorofenil)tioureido]etil)-2-metilbenzamida
- N-(2,2,2-tricloro-1-{[(3-o-tolilo)tioureido]etil)-2-metilbenzamida
Unicidad
En comparación con compuestos similares, N-(2,2,2-tricloro-1-{[(3-nitrofenil)carbamotioil]amino}etil)-2-metilbenzamida destaca por la presencia del grupo nitrofenil, que confiere propiedades químicas y biológicas únicas.
Propiedades
Fórmula molecular |
C17H15Cl3N4O3S |
|---|---|
Peso molecular |
461.7 g/mol |
Nombre IUPAC |
2-methyl-N-[2,2,2-trichloro-1-[(3-nitrophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C17H15Cl3N4O3S/c1-10-5-2-3-8-13(10)14(25)22-15(17(18,19)20)23-16(28)21-11-6-4-7-12(9-11)24(26)27/h2-9,15H,1H3,(H,22,25)(H2,21,23,28) |
Clave InChI |
QWLIRTMRNANCJN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-1-(4-chlorophenyl)-5-[4-(dimethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11708377.png)

![3-Thiazolidineacetic acid, 5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-](/img/structure/B11708385.png)
![N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)pyridine-3-carboxamide](/img/structure/B11708391.png)
![(8E)-8-[4-(dimethylamino)benzylidene]-4-[4-(dimethylamino)phenyl]-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione](/img/structure/B11708399.png)
![4-methyl-N-[(1E)-3-(4-methylpiperidin-1-yl)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11708401.png)
![2-[(7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11708407.png)
![(1E)-1-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11708411.png)


![N-[(E)-(4-methoxyphenyl)methylidene]-2-(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)-1H-benzimidazol-5-amine](/img/structure/B11708434.png)


